Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate
CAS No.: 2839144-39-5
Cat. No.: VC12005325
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839144-39-5 |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate |
| Standard InChI | InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-6-5-13(14)7-12(4,8-13)9-15/h15H,5-9H2,1-4H3 |
| Standard InChI Key | OJPHMUPQSIVROF-UHFFFAOYSA-N |
| SMILES | CC1(CC2(C1)CCN2C(=O)OC(C)(C)C)CO |
| Canonical SMILES | CC1(CC2(C1)CCN2C(=O)OC(C)(C)C)CO |
Introduction
Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is a complex organic compound belonging to the class of azaspiro compounds. It features a spirocyclic structure that includes nitrogen in its ring system, making it a valuable candidate for diverse applications in chemical synthesis and biological research. The compound's molecular formula is C12H21NO3, with a molecular weight of 227.30 g/mol.
Synthesis Methodologies
The synthesis of tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate can be achieved through several methodologies, often involving complex organic reactions. These methods typically require careful control of reaction conditions to ensure the desired stereochemistry and yield.
Related Compounds
Several compounds share structural characteristics with tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate, each with unique features and potential applications:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | C11H19NO3 | 213.28 g/mol | Lacks methyl group at position 6 |
| Tert-butyl (4s,6r)-6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate | C13H23NO3 | 241 g/mol | Different stereochemistry |
| Cis-tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate | C11H19NO3 | 213.27 g/mol | Different stereoisomerism |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume